molecular formula C12H10O2S2 B1334740 3-[(2-Thienylthio)methyl]benzoic acid CAS No. 845266-20-8

3-[(2-Thienylthio)methyl]benzoic acid

Cat. No.: B1334740
CAS No.: 845266-20-8
M. Wt: 250.3 g/mol
InChI Key: WSMPZJFCOIZVQR-UHFFFAOYSA-N
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Description

3-[(2-Thienylthio)methyl]benzoic acid is an organic compound with the molecular formula C12H10O2S2. It is characterized by the presence of a benzoic acid moiety substituted with a thienylthio group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylthio)methyl]benzoic acid typically involves the reaction of 3-bromomethylbenzoic acid with 2-thiophenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylthio)methyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Thienylthio)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Thienylthio)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thienylthio group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Furylthio)methyl]benzoic acid
  • 3-[(2-Pyridylthio)methyl]benzoic acid
  • 3-[(2-Phenylthio)methyl]benzoic acid

Uniqueness

3-[(2-Thienylthio)methyl]benzoic acid is unique due to the presence of the thienylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

3-[(2-Thienylthio)methyl]benzoic acid, with the chemical formula C12_{12}H10_{10}O2_2S2_2, is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety substituted with a thienylthio group. This structural configuration is significant as it influences the compound's reactivity and interactions with biological targets. The molecular weight of this compound is approximately 250.33 g/mol, and its structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromomethylbenzoic acid with 2-thiophenethiol in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent under reflux conditions. This method allows for the efficient formation of the desired compound with good yields.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study focusing on its effects against various bacterial strains showed promising results, particularly against Mycobacterium abscessus, a pathogen known for causing infections in immunocompromised individuals. The compound's interaction with TrmD, an essential enzyme in this bacterium, suggests potential for therapeutic development against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but early data indicate that it may influence signaling pathways related to cell growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The thienylthio group can engage in specific interactions with enzymes and receptors, potentially inhibiting their activity. Additionally, the benzoic acid moiety may participate in hydrogen bonding and other interactions that contribute to the compound's overall biological effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A research project evaluated the compound's efficacy against drug-resistant Mycobacterium abscessus. Results indicated significant inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancers.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-[(2-Furylthio)methyl]benzoic acid Furyl group instead of thienylModerate antimicrobial activity
3-[(2-Pyridylthio)methyl]benzoic acid Pyridyl group; potential for different receptor interactionsLimited studies on anticancer effects
3-[(2-Phenylthio)methyl]benzoic acid Phenyl group; less polarExhibits some antimicrobial properties

Properties

IUPAC Name

3-(thiophen-2-ylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-12(14)10-4-1-3-9(7-10)8-16-11-5-2-6-15-11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMPZJFCOIZVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384827
Record name 3-[(2-thienylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-20-8
Record name 3-[(2-Thienylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-thienylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 3-[(2-Thienylthio)methyl]benzoic acid in the context of Mycobacterium abscessus?

A1: The research article focuses on the crystal structure of TrmD, an essential enzyme in Mycobacterium abscessus, in complex with this compound []. Mycobacterium abscessus is a rapidly growing bacterium known to cause various infections, particularly in individuals with underlying lung conditions. Understanding how small molecules like this compound interact with essential enzymes in this bacterium could pave the way for developing novel therapeutic strategies.

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